molecular formula C20H13BrN2O B12139736 Phthalazine, 1-(2-bromophenoxy)-4-phenyl- CAS No. 652969-94-3

Phthalazine, 1-(2-bromophenoxy)-4-phenyl-

Cat. No.: B12139736
CAS No.: 652969-94-3
M. Wt: 377.2 g/mol
InChI Key: WBPPHUVZKAQZPJ-UHFFFAOYSA-N
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Description

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is a chemical compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with phthalic anhydride to form 2-bromophenoxyphthalic acid. This intermediate is then cyclized with hydrazine to yield the desired phthalazine derivative. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Phthalazine, 1-(2-bromophenoxy)-4-phenyl- involves its interaction with specific molecular targets. The bromophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s stability and overall chemical behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
  • 1-(2-Bromophenoxy)-4-(4-chlorophenyl)phthalazine
  • 1-(2-Bromophenoxy)-4-(4-nitrophenyl)phthalazine

Uniqueness

Phthalazine, 1-(2-bromophenoxy)-4-phenyl- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromophenoxy group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Biological Activity

Phthalazine derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- , exploring its pharmacological properties, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.

Overview of Phthalazine Derivatives

Phthalazine is a nitrogen-containing heterocyclic compound known for its versatility in drug development. The introduction of various substituents can enhance its pharmacological properties, making it a valuable scaffold in medicinal chemistry. Specifically, the compound has been studied for its efficacy against various diseases, including cancer and microbial infections.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of phthalazine derivatives. The compound Phthalazine, 1-(2-bromophenoxy)-4-phenyl- has been evaluated for its activity against several cancer cell lines, including:

  • Hepatocellular carcinoma (Hep G2)
  • Breast cancer (MCF-7)

In vitro assays have shown that this compound exhibits significant growth inhibition in both cell lines. For instance, a study reported an IC50 value of approximately 0.12 μM against MCF-7 cells, indicating potent cytotoxic activity compared to standard chemotherapeutics like Sorafenib .

The mechanism underlying the anticancer activity of phthalazine derivatives often involves the inhibition of key enzymes involved in tumor progression. For example, some derivatives act as inhibitors of VEGFR-2 , a critical receptor in angiogenesis. The binding affinity and inhibitory effects on VEGFR-2 correlate with their structural properties, suggesting that modifications to the phthalazine core can enhance their therapeutic efficacy .

Antimicrobial Activity

In addition to anticancer properties, phthalazine derivatives have demonstrated antimicrobial activities. Recent studies indicate that compounds with sugar moieties exhibit improved antibacterial and antifungal effects. For instance, certain derivatives showed significant inhibition against various bacterial strains and fungi, outperforming traditional antibiotics .

Case Study 1: Anticancer Efficacy

A study synthesized several phthalazine derivatives and evaluated their anticancer properties against multiple cell lines. Among these, compound 48a displayed an IC50 of 17.39 μM against Hep G2 cells, outperforming conventional drugs like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 1 and 4 positions of the phthalazine ring significantly influenced cytotoxicity.

Case Study 2: Enzyme Inhibition

Research has highlighted the potential of phthalazine derivatives as PARP inhibitors , which are crucial in cancer therapy for targeting DNA repair mechanisms. One derivative showed an IC50 value of 0.77 μM against human PARP-1, indicating strong enzyme inhibitory activity that could be leveraged for therapeutic applications in cancers with defective DNA repair pathways .

Summary Table of Biological Activities

Activity TypeCell Line / PathogenIC50 Value (μM)Reference
AnticancerMCF-70.12
AnticancerHep G217.39
VEGFR-2 InhibitionMCF-7Not specified
AntimicrobialVarious Bacterial StrainsSignificant

Properties

CAS No.

652969-94-3

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

1-(2-bromophenoxy)-4-phenylphthalazine

InChI

InChI=1S/C20H13BrN2O/c21-17-12-6-7-13-18(17)24-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13H

InChI Key

WBPPHUVZKAQZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Origin of Product

United States

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